![molecular formula C8H9Cl2P B12575089 (3,5-Dimethylphenyl)phosphonous dichloride CAS No. 207513-05-1](/img/structure/B12575089.png)
(3,5-Dimethylphenyl)phosphonous dichloride
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Overview
Description
(3,5-Dimethylphenyl)phosphonous dichloride is an organophosphorus compound with the chemical formula C8H9Cl2P. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ether and dimethyl ketone . This compound is commonly used in organic synthesis as a catalyst or ligand and serves as a precursor for other organophosphorus compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3,5-Dimethylphenyl)phosphonous dichloride is typically synthesized through organic synthesis methods. One common approach involves the reaction of 3,5-dimethylphenol with phosphorus trichloride (PCl3) under controlled conditions . The reaction is usually carried out in the presence of a solvent such as toluene or benzene, and the mixture is heated to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (3,5-Dimethylphenyl)phosphonous dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions with nucleophiles to form different organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of (3,5-Dimethylphenyl)phosphonous dichloride is in organic synthesis. It serves as a reagent for the preparation of various organophosphorus compounds, including phosphine oxides and phosphonates. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Phosphine Oxides
A notable example involves the use of this compound in the synthesis of bis(3,5-dimethylphenyl)phosphine oxide. This compound has demonstrated cytotoxic activity against cancer cell lines, indicating potential therapeutic applications. The synthesis typically involves a reaction with an appropriate alcohol or amine to form the corresponding phosphine oxide.
Catalysis
This compound plays a crucial role as a catalyst or ligand in various catalytic processes. Its ability to form stable complexes with transition metals enhances catalytic activity in several reactions.
Table 1: Catalytic Applications
Flame Retardants
Research indicates that phosphonous compounds like this compound can be utilized in developing flame retardants. These materials are incorporated into polymers to enhance fire resistance without compromising mechanical properties.
Case Study: Polymer Additives
Incorporating this compound into polyvinyl chloride formulations has shown improved flame retardancy. This application is particularly relevant in industries requiring stringent fire safety standards.
Environmental Applications
The compound's reactivity also positions it as a candidate for environmental remediation applications. Its derivatives have been explored for use in photocatalytic systems aimed at pollutant degradation.
Research Findings
Recent studies have demonstrated that derivatives of this compound can effectively degrade organic pollutants under light irradiation conditions, suggesting their potential role in environmental cleanup efforts.
Mechanism of Action
The mechanism of action of (3,5-Dimethylphenyl)phosphonous dichloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Phenylphosphonic dichloride (C6H5POCl2): Used as a flame retardant and in the synthesis of other organophosphorus compounds.
Dichlorophenylphosphine (C6H5PCl2): Used in organic synthesis as a reagent.
Uniqueness: (3,5-Dimethylphenyl)phosphonous dichloride is unique due to the presence of the 3,5-dimethylphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain organic synthesis reactions where other similar compounds may not be as effective .
Biological Activity
(3,5-Dimethylphenyl)phosphonous dichloride is an organophosphorus compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and potential applications in medicinal chemistry, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of phosphorus trichloride with 3,5-dimethylphenol. The reaction can be represented as follows:
This process yields the dichloride derivative, which can further undergo various transformations to produce biologically active derivatives.
Antitumor Activity
Research has demonstrated that phosphonous compounds exhibit significant antitumor properties. A study highlighted that derivatives of phosphonous dichlorides showed inhibitory effects on cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation .
Antioxidant Properties
Antioxidant activity is another vital aspect of this compound. Compounds containing phosphorus have been shown to scavenge free radicals effectively. In vitro assays indicated that this compound could inhibit lipid peroxidation and reduce oxidative stress markers in cellular models .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit urease activity, which is crucial for managing conditions related to ammonia loss in the body. This inhibition can lead to therapeutic benefits in treating certain metabolic disorders .
Case Study 1: Anticancer Activity
In a controlled study involving various phosphonous derivatives, this compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that the compound's mechanism involved apoptosis induction through caspase activation .
Case Study 2: Antioxidant Efficacy
Another study focused on the antioxidant capabilities of this compound using DPPH and ABTS radical scavenging assays. The compound demonstrated significant scavenging activity, with an IC50 value lower than that of Trolox, a standard antioxidant. This suggests its potential use in formulations aimed at reducing oxidative stress .
Research Findings
Properties
CAS No. |
207513-05-1 |
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Molecular Formula |
C8H9Cl2P |
Molecular Weight |
207.03 g/mol |
IUPAC Name |
dichloro-(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C8H9Cl2P/c1-6-3-7(2)5-8(4-6)11(9)10/h3-5H,1-2H3 |
InChI Key |
XNTBVGXAVINZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(Cl)Cl)C |
Origin of Product |
United States |
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